molecular formula C₁₀H₁₁D₃N₂O₅ B1140132 Thymidine-d3 CAS No. 74848-84-3

Thymidine-d3

Cat. No. B1140132
CAS RN: 74848-84-3
M. Wt: 245.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Tracking DNA Synthesis

Thymidine analogues, including Thymidine-d3, can be inserted into replicating DNA, effectively tagging dividing cells and allowing their characterization . This is particularly useful in studies of cell division and DNA replication .

Cell Cycle Arrest

Thymidine-d3 can be used to arrest the cell cycle of human glioblastoma cells at the G1/S phase . This can be useful in cancer research, particularly in studies investigating the effects of various treatments on cell cycle progression .

Lymphocyte Proliferation Test (LPT)

In clinical settings, the metabolic incorporation of Thymidine-d3 into cellular DNA via a lymphocyte proliferation test (LPT) is a common method to determine cell proliferation . This can be particularly useful in immunology research, as it allows for the monitoring of lymphocyte responses .

DNA Damage and Apoptosis Studies

Thymidine-d3 can be used to study the DNA damage and apoptosis caused by various treatments. For example, it has been used to investigate the effects of tumor-treating fields on cancer cell lines .

Cancer Biology

Thymidine-d3 is often used in cancer biology research, particularly in studies investigating the effects of various treatments on cancer cell proliferation and survival .

Parasitology

Thymidine analogues, including Thymidine-d3, can be used in parasitology research. They can be used to track DNA synthesis in parasites, which can provide valuable insights into their life cycles and the effects of various treatments .

These are just a few of the many potential applications of Thymidine-d3 in scientific research. The full potential of Thymidine-d3 and related molecules in biomedical research remains to be explored .

Mechanism of Action

Target of Action

Thymidine-d3, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, Thymidine kinase 2, mitochondrial, Nucleoside-specific channel-forming protein tsx, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell proliferation .

Mode of Action

Thymidine-d3 is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase . Thymidine-d3 is incorporated into dividing cells, and the level of this incorporation is proportional to the amount of cell proliferation .

Biochemical Pathways

Thymidine-d3 is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also involved in the salvage pathway where deoxythymidine monophosphate (dTMP) is produced by thymidine phosphorylation catalyzed by thymidine kinases (TK1 and TK2), and in the de novo pathway by deoxyuridylate (dUMP) methylation catalyzed by thymidylate synthase (TS) .

Pharmacokinetics

It is known that thymidine-d3 is non-toxic and as part of one of the four nucleosides in dna, it is a naturally occurring compound that exists in all living organisms and dna viruses .

Result of Action

The result of Thymidine-d3 action is the synchronization of cells in the S phase of the cell cycle . This synchronization is crucial for maintaining the proper timing and sequence of events in the cell cycle, ensuring accurate DNA replication and cell division .

Action Environment

The action of Thymidine-d3 can be influenced by various environmental factors. For instance, the availability of Thymidine-d3 can affect mutation rates. Both an excess and a deficiency of Thymidine-d3 during growth can increase mutation . Furthermore, the action of Thymidine-d3 can be influenced by the presence of other nucleotides and the overall metabolic state of the cell .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-BXKFBODDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymidine-d3

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